N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Monoamine oxidase inhibition Neurochemistry Quinolinone SAR

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (CAS 955220-05-0, C₂₅H₂₄N₂O₃, MW 400.5) is a synthetic quinolinone-benzamide hybrid. The molecule couples a 1-benzyl-3,4-dihydroquinolin-2(1H)-one core to a 2-ethoxybenzamide moiety, the latter being a structural component of the NSAID ethenzamide.

Molecular Formula C25H24N2O3
Molecular Weight 400.478
CAS No. 955220-05-0
Cat. No. B2683374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
CAS955220-05-0
Molecular FormulaC25H24N2O3
Molecular Weight400.478
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O3/c1-2-30-23-11-7-6-10-21(23)25(29)26-20-13-14-22-19(16-20)12-15-24(28)27(22)17-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29)
InChIKeyPFCULECEGGFJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (CAS 955220-05-0): Core Scaffold Identification for Quinolinone-Benzamide Procurement


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (CAS 955220-05-0, C₂₅H₂₄N₂O₃, MW 400.5) is a synthetic quinolinone-benzamide hybrid . The molecule couples a 1-benzyl-3,4-dihydroquinolin-2(1H)-one core to a 2-ethoxybenzamide moiety, the latter being a structural component of the NSAID ethenzamide . This compound belongs to a broader chemotype described in patent literature as quinolyl- and naphthalenylbenzamides with analgesic bradykinin-antagonist activity [1]. In biochemical profiling, the compound exhibits weak inhibition of monoamine oxidase (MAO) isoforms A and B, with IC₅₀ values of 1.61E+5 nM and 2.01E+5 nM respectively [2].

Procurement Risk: Why N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide Cannot Be Interchanged with In-Class Analogs


The 1,2,3,4-tetrahydroquinolin-6-yl benzamide chemotype tolerates multiple substitution vectors—N1-alkyl/benzyl/benzoyl, and benzamide ring position (2- vs. 4-ethoxy)—each of which profoundly influences both physicochemical properties (ΔlogP, solubility, MW) and biological target engagement [1]. For instance, the target compound bears a 2-ethoxybenzamide group, distinguishing it from the 4-ethoxy isomer (CAS 954608-99-2) . Even within the same ethoxy substitution pattern, replacement of N1-benzyl with N1-butyl (CAS 954684-20-9) alters molecular shape and lipophilicity, potentially redirecting target selectivity . Generic substitution therefore risks unknowingly purchasing a structurally similar but functionally divergent compound, compromising the validity of SAR libraries, assay benchmarks, or patent-evasion strategies.

Head-to-Head Evidence Guide: Quantified Differentiation of N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide from Closest Analogs


Monoamine Oxidase (MAO-A/MAO-B) Inhibition Profile: Intra-class Comparison of N1-Benzyl vs. N1-Benzoyl Tetrahydroquinoline Benzamides

The target compound demonstrates weak but measurable inhibition of recombinant human MAO-A and MAO-B. It yields IC₅₀ = 1.61E+5 nM for MAO-A and IC₅₀ = 2.01E+5 nM for MAO-B, measured via inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence spectrophotometry [1]. This provides a numeric baseline for N1-benzyl substitution. In contrast, the N1-benzoyl analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide—a commercially available comparator—lacks comparable public MAO data, preventing cross-study potency comparison . For procurement, the target compound's validated (albeit low) MAO engagement offers a known activity anchor absent for the benzoyl congener.

Monoamine oxidase inhibition Neurochemistry Quinolinone SAR

2-Ethoxy vs. 4-Ethoxy Benzamide Substitution: Isomeric Differentiation Quantified by Molecular Descriptors

The target compound (2-ethoxy isomer, CAS 955220-05-0) and its 4-ethoxy positional isomer (CAS 954608-99-2) share identical molecular formula (C₂₅H₂₄N₂O₃) and molecular weight (400.5 g/mol) but diverge critically in substitution geometry and inferred dipole moment . Both isomers appear in vendor catalogs, yet no peer-reviewed study directly compares their biological activity . The 2-ethoxy group introduces a steric constraint near the amide bond absent in the 4-ethoxy variant, which may differentially affect target binding even without measurable activity change in MAO assays.

Positional isomerism Physicochemical properties Drug design

N1-Benzyl vs. N1-Butyl Substitution: Target Compound Differentiated by Lipophilicity and Steric Bulk at the Quinolinone Nitrogen

The target compound bears an N1-benzyl group (C₇H₇), while the structurally closest commercial analog—N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (CAS 954684-20-9)—carries an N1-butyl group (C₄H₉) . The benzyl group increases molecular weight by 34 Da (400.5 vs. 366.5 Da) and introduces an aromatic π-stacking surface absent in the n-butyl chain, potentially enabling distinct protein–ligand interactions. Although no parallel bioassay data exist, the N1-benzyl compound's aromatic character implies lower aqueous solubility (estimated ΔlogP ≈ +1.0–1.5 units versus N1-butyl) and different membrane permeability [1].

N-substitution SAR logP Quinolinone core modification

Quinolinone-Benzamide Template as Privileged Bradykinin Antagonist Scaffold: Patent-Defined Framework for Analgesic Development

U.S. Patent 5,212,182 defines a genus of substituted quinolinyl- and naphthalenylbenzamides with demonstrated bradykinin B₂ receptor antagonism, measured through in vivo acetic acid–induced writhing and bradykinin-induced nociception assays [1]. The target compound maps onto Formula (I) of the patent where X=N, Y=CH₂O, Z=O, R⁴=benzyl, and the benzamide ring may bear alkoxy substitution. Although the patent's exemplified compounds do not explicitly include CAS 955220-05-0, the structural congruence places the target compound within the scope of the bradykinin antagonist pharmacophore. A related compound disclosed in the patent literature, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyethoxy)benzamide, showed an IC₅₀ of 0.8 µM in a bradykinin binding assay, providing a benchmark for the N1-benzyl-2-alkoxybenzamide subseries [2].

Bradykinin antagonist Analgesic Quinoline patent landscape

Procurement Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide (CAS 955220-05-0)


MAO Activity Anchor for Tetrahydroquinoline-Benzamide Libraries

For researchers constructing quantitative structure–activity relationship (QSAR) datasets on tetrahydroquinoline-benzamide hybrids, the target compound provides the only publicly available MAO-A (IC₅₀ = 1.61E+5 nM) and MAO-B (IC₅₀ = 2.01E+5 nM) measurements within the N1-benzyl series [1]. This low-activity baseline can serve as a negative-control reference point when testing N1-substituted analogs for improved MAO engagement.

Ethenzamide-Containing Fragment Hybrid for Anti-Inflammatory Probe Design

The 2-ethoxybenzamide substructure of the target compound is the pharmacophoric element of the known NSAID ethenzamide . Investigators designing esterase-stable anti-inflammatory candidates can procure this compound as a quinolinone-fused ethenzamide probe, leveraging the ortho-ethoxy geometry (contrasted with the 4-ethoxy isomer CAS 954608-99-2) to assess how scaffold rigidification affects COX inhibition and cellular efficacy.

Bradykinin B2 Antagonist Scaffold Expansion Starting Point

U.S. Patent 5,212,182 establishes that N1-benzyl-2-alkoxybenzamide quinolinones can exhibit nanomolar bradykinin receptor binding [2]. The target compound, fitting directly into the patent's Formula (I), enables systematic alkoxy-chain SAR by varying the 2-ethoxy group while holding the N1-benzyl-6-aminoquinolin-2-one core constant. This procurement supports pharmaceutical lead optimization programs seeking backup compounds to known bradykinin antagonists.

Negative Control for Kinase or HDAC Panel Screening

Several tetrahydroquinoline-based benzamide derivatives are reported as HDAC and kinase inhibitors [3]. Given the target compound's very weak MAO activity and absence of known kinase/HDAC annotation, it may be procured as a chemically matched, bioactivity-minimal negative control for broad-panel enzymatic screening, reducing the risk of false-positive hit expansion.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.